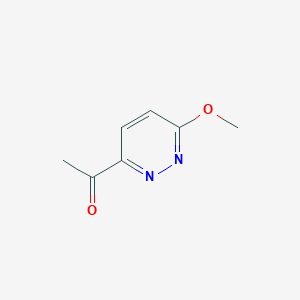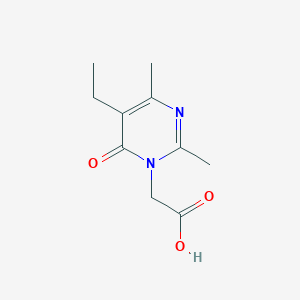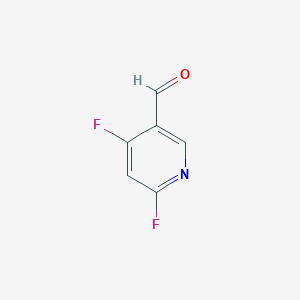
4,6-Difluoronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Difluoronicotinaldehyde is a chemical compound with the molecular formula C6H3F2NO. It is a derivative of nicotinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Difluoronicotinaldehyde can be synthesized through several methods. One common method involves the fluorination of nicotinaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs in the presence of a catalyst like silver fluoride (AgF) and an appropriate solvent such as acetonitrile. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,6-difluoronicotinic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 4,6-difluoronicotinyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products
Oxidation: 4,6-Difluoronicotinic acid.
Reduction: 4,6-Difluoronicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of fluorescent probes and other bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,6-Difluoronicotinaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloronicotinaldehyde: Similar structure but with chlorine atoms instead of fluorine.
4,6-Dibromonicotinaldehyde: Similar structure but with bromine atoms instead of fluorine.
4,6-Dimethylnicotinaldehyde: Similar structure but with methyl groups instead of fluorine .
Uniqueness
4,6-Difluoronicotinaldehyde is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated or alkylated derivatives may not be as effective .
Properties
Molecular Formula |
C6H3F2NO |
|---|---|
Molecular Weight |
143.09 g/mol |
IUPAC Name |
4,6-difluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3F2NO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H |
InChI Key |
MQSLZNOVZATXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


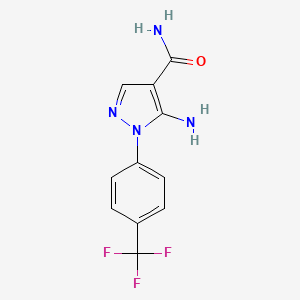
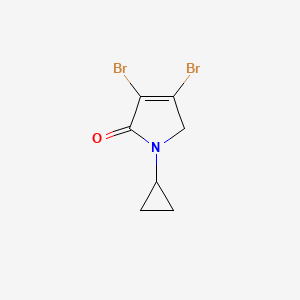
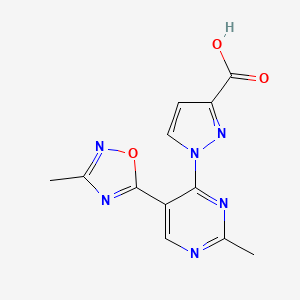


![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
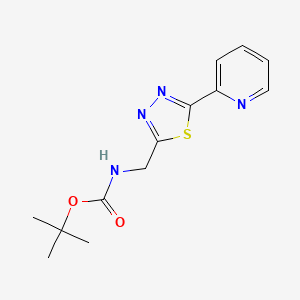
![4-(Benzo[d]thiazol-2-yl)butanenitrile](/img/structure/B15054839.png)
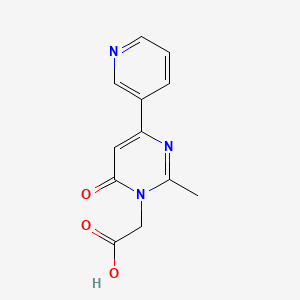
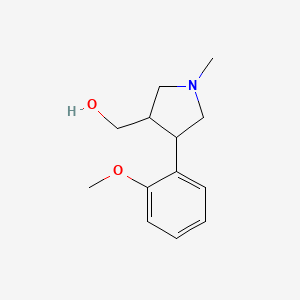
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
